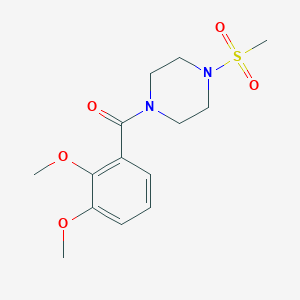![molecular formula C20H23ClN2O2 B248469 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine is not fully understood. However, it is believed to act on the serotonergic system in the brain, specifically by binding to the 5-HT2A and 5-HT2C receptors. This results in an increase in the levels of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its anxiogenic and hallucinogenic effects. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine has been found to increase heart rate and blood pressure, which may be related to its stimulant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine in lab experiments is its well-characterized pharmacological profile. Its effects on the serotonergic system have been extensively studied, making it a useful tool for investigating the role of serotonin in various physiological processes. However, one limitation of using 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine is its potential for abuse. It has been classified as a controlled substance in some countries, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to determine its efficacy and safety in humans. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine may have applications in the treatment of epilepsy, and further studies are needed to investigate its anticonvulsant properties. Finally, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine may be useful as a tool for investigating the role of serotonin in various physiological processes, and further studies are needed to elucidate its mechanism of action.
Synthesemethoden
The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine involves the reaction between 1-(4-chlorophenoxy)acetyl chloride and 4-(3-methylbenzyl)piperazine in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiogenic and hallucinogenic effects in animal models, which has led to its investigation as a potential treatment for anxiety and depression. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine has been found to have anticonvulsant properties, making it a promising candidate for the treatment of epilepsy.
Eigenschaften
Produktname |
1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine |
|---|---|
Molekularformel |
C20H23ClN2O2 |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23ClN2O2/c1-16-3-2-4-17(13-16)14-22-9-11-23(12-10-22)20(24)15-25-19-7-5-18(21)6-8-19/h2-8,13H,9-12,14-15H2,1H3 |
InChI-Schlüssel |
WYAYATLUEBZFBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Naphthalen-2-yloxy)-1-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248388.png)


![1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248395.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)


![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)

![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

